molecular formula C19H19N5O2 B2927748 3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2176069-65-9

3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2927748
CAS No.: 2176069-65-9
M. Wt: 349.394
InChI Key: ARKMTMUFYPHNPB-UHFFFAOYSA-N
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Description

3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core substituted with a quinoxaline-2-carbonyl-piperidine moiety. The quinoxaline group, a bicyclic aromatic system with two nitrogen atoms, confers enhanced π-π stacking and hydrogen-bonding capabilities compared to simpler substituents. The piperidine ring, functionalized at the 4-position, likely improves solubility and bioavailability through its basic nitrogen . This compound’s synthesis likely involves reductive amination or nucleophilic coupling steps, as seen in structurally related analogs (e.g., ) .

Properties

IUPAC Name

3-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-5-8-20-13-24(18)12-14-6-9-23(10-7-14)19(26)17-11-21-15-3-1-2-4-16(15)22-17/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKMTMUFYPHNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a dihydropyrimidinone core fused with quinoxaline and piperidine moieties. The molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of approximately 348.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoxaline have shown significant antibacterial and antifungal properties. The presence of the piperidine ring may enhance membrane permeability, allowing for better interaction with microbial targets.
  • Anticancer Properties : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that quinoxaline derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
  • Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activity through inhibition of nitric oxide production and other inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of growth in Gram-positive and Gram-negative bacteria
AntifungalSignificant reduction in fungal viability
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of NO production in LPS-stimulated cells

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting moderate efficacy compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : Another research effort focused on the compound's antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both pathogens, indicating promising antimicrobial potential.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The dihydropyrimidin-4-one scaffold is common among analogs, but substituents vary significantly:

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives: 8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54g): Features a phenylpiperidine group linked via a pyrazole-ethyl spacer. 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e): Dichlorobenzyl substitution introduces electron-withdrawing groups, which may increase metabolic stability but raise toxicity concerns .
  • Dihydropyrimidin-4-one derivatives: 6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c): Contains a p-methoxyphenylamino group and methylthio substituent. The methoxy group improves solubility via hydrogen bonding, while the methylthio group may enhance lipophilicity . 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride: The aminoethyl side chain and hydrochloride salt improve aqueous solubility, making it suitable for in vivo studies .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target compound ~410 (estimated) Not reported Not reported Quinoxaline-2-carbonyl-piperidine
8c 215.25 229–231 85 p-Anisidino, methylthio
50e ~600 (estimated) Not reported 43 3,4-Dichlorobenzyl, pyrazole-ethyl
54g 388.5 Not reported 16 Phenylpiperidine, pyrazole-ethyl
3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride 307.22 (free base) Not reported Not reported Piperidin-4-yl, hydrochloride salt

Key Observations :

  • Yields for complex analogs (e.g., 50e, 54g) are lower (43% and 16%, respectively), suggesting synthetic challenges in introducing bulky substituents .

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